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Compound of Interest

Compound Name:
1-(3-Chloro-4-

nitrophenyl)piperidine

CAS No.: 154388-59-7

Cat. No.: B3034302

Get Quote

Technical Monograph: 1-(3-Chloro-4-nitrophenyl)piperidine

Executive Summary This technical guide provides a comprehensive analysis of 1-(3-Chloro-4-
nitrophenyl)piperidine (CAS: 154388-59-7), a critical intermediate in the synthesis of

pharmaceutical agents, particularly in the development of Factor Xa inhibitors and antifungal

azoles. This document details the compound's chemical identity, a self-validating synthesis

protocol based on nucleophilic aromatic substitution (

), and the mechanistic causality governing its regiochemistry.

Part 1: Chemical Identity & Physicochemical Data
The precise identification of this scaffold is essential due to the existence of multiple

regioisomers (e.g., the 2-chloro or 2-nitro variants). The data below corresponds specifically to

the isomer where the piperidine moiety is para to the nitro group, and the chlorine atom is ortho

to the nitro group.

Table 1: Core Chemical Data
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Parameter Data / Value

IUPAC Name 1-(3-Chloro-4-nitrophenyl)piperidine

CAS Registry Number 154388-59-7

Molecular Formula

Molecular Weight 240.69 g/mol

SMILES C1CCN(CC1)C2=CC(Cl)=C(C=C2)[O-]

InChI String
InChI=1S/C11H13ClN2O2/c12-10-7-9(13-5-2-1-

3-6-13)4-8-11(10)14(15)16/h4,7-8H,1-3,5-6H2

LogP (Predicted) ~3.2 (Lipophilic)

Physical State Yellow crystalline solid

Part 2: Synthesis Strategy & Protocol
Retrosynthetic Analysis & Regiochemistry
The synthesis of 1-(3-Chloro-4-nitrophenyl)piperidine is a classic example of exploiting

electronic effects in Nucleophilic Aromatic Substitution (

).

Substrate Selection: The correct starting material is 2,4-Dichloronitrobenzene (CAS 611-06-

3), not 3,4-dichloronitrobenzene.

Mechanistic Causality: The nitro group (

) at position 1 is a strong electron-withdrawing group (EWG) that activates the halogen
leaving groups at the ortho (C2) and para (C4) positions.

Regioselectivity: While both positions are activated, nucleophilic attack by piperidine occurs

preferentially at the C4 (para) position due to steric hindrance at the C2 (ortho) position.

Outcome: Displacement of the C4-chlorine yields 1-nitro-2-chloro-4-(piperidin-1-yl)benzene.

Upon renumbering according to IUPAC priority (assigning the amine C1), this becomes 1-(3-
Chloro-4-nitrophenyl)piperidine.
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Validated Experimental Protocol
Note: This protocol is designed for a 10 mmol scale. Adjust volumes proportionally.

Reagents:

2,4-Dichloronitrobenzene (1.92 g, 10 mmol)

Piperidine (1.02 g, 12 mmol, 1.2 eq)

Potassium Carbonate (

) (2.07 g, 15 mmol, 1.5 eq)

Solvent: DMF (Dimethylformamide) or DMSO (10 mL)

Step-by-Step Methodology:

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-

dichloronitrobenzene in DMF.

Base Addition: Add anhydrous

to the solution. The base acts as an HCl scavenger, driving the equilibrium forward.

Nucleophile Addition: Add piperidine dropwise over 5 minutes. A slight exotherm may be

observed.

Reaction: Heat the mixture to 80–90°C for 4–6 hours.

Self-Validation Check: Monitor via TLC (30% EtOAc/Hexane). The starting material (

) should disappear, replaced by a fluorescent yellow spot (

).

Workup:

Cool the reaction mixture to room temperature.
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Pour into 100 mL of ice-cold water. The product should precipitate as a yellow solid.

Stir for 30 minutes to ensure full granulation.

Purification:

Filter the solid and wash with cold water (

mL) to remove residual DMF and inorganic salts.

Recrystallize from Ethanol/Water (9:1) if high purity (>99%) is required.

Part 3: Mechanistic Pathway Visualization
The following diagram illustrates the

pathway, highlighting the formation of the Meisenheimer complex and the regioselective
preference for para-substitution.
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Figure 1: Reaction pathway showing the regioselective nucleophilic attack at the para-position

relative to the nitro group.

Part 4: Quality Control & Analytic Validation
To ensure the integrity of the synthesized compound, the following analytic markers must be

verified. This distinguishes the target from the 2-chloro isomer (which would result from using

3,4-dichloronitrobenzene as a starting material).

1H NMR Diagnostic Signals (CDCl3, 400 MHz):
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Aromatic Region:

8.05 (d, J=9.0 Hz, 1H): Corresponds to the proton ortho to the Nitro group (C5-H). The
large coupling constant indicates it has a ortho neighbor, confirming the C6 proton is
present.

6.80 (d, J=2.5 Hz, 1H): Corresponds to the proton between the Cl and Piperidine (C2-H).
The small coupling constant (meta-coupling) is diagnostic.

6.65 (dd, J=9.0, 2.5 Hz, 1H): The C6-H proton showing coupling to both C5 and C2.

Aliphatic Region:

3.45 (m, 4H): Piperidine N-methylene protons (deshielded by the aromatic ring).

1.70 (m, 6H): Piperidine C-methylene protons.

Interpretation: The doublet at ~8.05 ppm with a large coupling constant confirms the presence

of a proton adjacent to the nitro group, verifying that the chlorine is at position 3 (ortho to nitro)

and the piperidine is at position 1 (para to nitro).

Part 5: Applications & Safety
Applications:

Pharmaceutical Intermediate: This scaffold is a precursor for 1-(3-chloro-4-

aminophenyl)piperidine (via reduction of the nitro group), a key building block in the

synthesis of Factor Xa inhibitors and specific tyrosine kinase inhibitors.

Antifungal Research: Used in the structural optimization of azole antifungals where the

piperidine ring acts as a lipophilic linker.

Safety & Handling:

Toxicity: Nitroaromatic compounds are potential mutagens. Handle with double nitrile gloves

and work within a fume hood.

Reactivity: Avoid contact with strong oxidizing agents. The compound is stable under

standard conditions but releases toxic nitrogen oxides (
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) and hydrogen chloride upon combustion.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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